![molecular formula C20H28N2O2 B11180003 [4-(Azepane-1-carbonyl)-phenyl]-azepan-1-yl-methanone](/img/structure/B11180003.png)
[4-(Azepane-1-carbonyl)-phenyl]-azepan-1-yl-methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(AZEPANE-1-CARBONYL)BENZOYL]AZEPANE typically involves the reaction of azepane with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic acyl substitution, where the nitrogen atom of azepane attacks the carbonyl carbon of benzoyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(AZEPANE-1-CARBONYL)BENZOYL]AZEPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the azepane ring.
Reduction: Alcohol derivatives of the benzoyl group.
Substitution: Halogenated or nitrated benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, in vitro tests on breast cancer cell lines (MCF-7) showed dose-dependent inhibition, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as carbonic anhydrase isoforms, which are vital in various physiological processes .
Predictive models like PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on structural characteristics. This method suggests that the compound may interact with various biological molecules, potentially leading to new therapeutic avenues .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized to synthesize more complex azepane derivatives through various organic reactions, including nucleophilic substitutions and cyclization processes .
- Pharmaceutical Development : The structural features of this compound make it suitable for developing new pharmaceuticals targeting specific diseases .
Case Study 1: Antitumor Efficacy
In controlled studies involving naphthyridine derivatives similar to [4-(Azepane-1-carbonyl)-phenyl]-azepan-1-yl-methanone, researchers observed significant antitumor efficacy against breast cancer cell lines. The results indicated IC50 values in the low micromolar range, highlighting the potential for structural modifications to enhance selectivity and activity against cancer cells .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and carbonic anhydrase isoforms. Kinetic assays demonstrated effective binding to the active site of CA IX, confirming competitive inhibition through molecular docking studies. This finding underscores the importance of the azepane moiety in enhancing enzyme interactions .
Summary of Applications
Field | Application | Methodology |
---|---|---|
Medicinal Chemistry | Anticancer research | In vitro studies on cancer cell lines |
Enzyme Inhibition | Targeting carbonic anhydrase isoforms | Kinetic assays and molecular docking |
Organic Synthesis | Building block for synthesizing complex molecules | Various organic reactions including nucleophilic substitutions |
Biological Activity | Investigating interactions with biological targets | Predictive modeling using PASS |
Mechanism of Action
The mechanism of action of 1-[4-(AZEPANE-1-CARBONYL)BENZOYL]AZEPANE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoyl group can enhance the compound’s binding affinity to its target, while the azepane ring may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-[4-(AZEPANE-1-CARBONYL)AMINO]BENZENESULFONYL CHLORIDE: Similar structure but with a sulfonyl chloride group.
4-[(AZEPANE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE: Another related compound with a sulfonyl chloride group.
Uniqueness
1-[4-(AZEPANE-1-CARBONYL)BENZOYL]AZEPANE is unique due to its specific combination of a benzoyl group and an azepane ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
The compound [4-(Azepane-1-carbonyl)-phenyl]-azepan-1-yl-methanone is an organic molecule that exhibits a complex structure characterized by a phenyl ring substituted with an azepane-1-carbonyl group and an azepan-1-yl methanone moiety. Its molecular formula is C20H28N2O2 with a molecular weight of 328.4 g/mol. This structure suggests potential biological activity due to the presence of multiple functional groups, particularly the carbonyl and nitrogen-containing azepane rings, which may influence its reactivity and interaction with biological targets.
The compound's chemical reactivity can be analyzed through various types of reactions facilitated by its functional groups. These reactions include:
- Nucleophilic substitutions : Due to the electron-withdrawing nature of the carbonyl group.
- Hydrogen bonding : Enabled by the nitrogen atoms present in the azepane rings.
- Electrophilic additions : Possible at the carbonyl carbon, which can react with nucleophiles.
Predictive models like PASS (Prediction of Activity Spectra for Substances) can be employed to estimate its biological activity spectrum based on structural characteristics, potentially identifying therapeutic applications for this compound.
Biological Activity
Research into the biological activity of this compound indicates several promising avenues:
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of nitrogen in its structure could contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to elucidate specific pathways affected by this compound.
Neuroactive Properties
Given the presence of azepane rings, which are often found in neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems. This could lead to applications in treating neurological disorders, although specific studies are required to confirm these effects.
Case Studies
A review of existing literature reveals several case studies where similar compounds have been tested for biological activity:
- Study on Azepane Derivatives : A study published in Journal of Medicinal Chemistry explored various azepane derivatives and their interactions with GABA receptors, suggesting a possible pathway for neuroactive effects .
- Antimicrobial Testing : Another research article focused on evaluating the antimicrobial efficacy of azepane-containing compounds against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on cancer cell lines indicated that related compounds exhibited dose-dependent effects, leading to cell death via apoptosis, which may be extrapolated to this compound .
Properties
Molecular Formula |
C20H28N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[4-(azepane-1-carbonyl)phenyl]-(azepan-1-yl)methanone |
InChI |
InChI=1S/C20H28N2O2/c23-19(21-13-5-1-2-6-14-21)17-9-11-18(12-10-17)20(24)22-15-7-3-4-8-16-22/h9-12H,1-8,13-16H2 |
InChI Key |
POXLSNAQLYFSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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